2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide
Overview
Description
2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H8BrF2NO2S It is a sulfonamide derivative characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 2-bromo-4,5-difluoroaniline followed by the introduction of the dimethylamino group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
2-Bromo-4,5-difluorobenzonitrile: Similar in structure but contains a nitrile group instead of a sulfonamide group.
2,4-Difluorobenzyl bromide: Contains a bromine atom and two fluorine atoms on the benzene ring but lacks the sulfonamide and dimethylamino groups.
2-Bromo-4,5-difluorobenzotrifluoride: Similar in structure but contains a trifluoromethyl group instead of a sulfonamide group.
Uniqueness: 2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, along with the sulfonamide and dimethylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO2S/c1-12(2)15(13,14)8-4-7(11)6(10)3-5(8)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFMGBKZMRBUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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